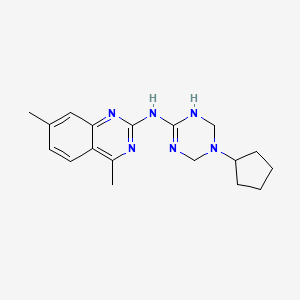

N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethyl-2-quinazolinamine

Description

N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethyl-2-quinazolinamine is a synthetic heterocyclic compound featuring a triazinane core fused with a quinazolinamine scaffold.

Properties

Molecular Formula |

C18H24N6 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

N-(3-cyclopentyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,7-dimethylquinazolin-2-amine |

InChI |

InChI=1S/C18H24N6/c1-12-7-8-15-13(2)21-18(22-16(15)9-12)23-17-19-10-24(11-20-17)14-5-3-4-6-14/h7-9,14H,3-6,10-11H2,1-2H3,(H2,19,20,21,22,23) |

InChI Key |

FMTGSHUAYDQLEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NCN(CN3)C4CCCC4 |

Origin of Product |

United States |

Preparation Methods

Niementowski’s Method

The Niementowski reaction is a classical approach for synthesizing quinazolinones. Starting with 3,6-dimethylanthranilic acid, condensation with formamide at 125–130°C yields 4,7-dimethyl-3,4-dihydro-2-quinazolinone. Subsequent chlorination using phosphorus oxychloride (POCl₃) converts the ketone to 2-chloro-4,7-dimethylquinazoline, which is aminated with aqueous ammonia to produce 4,7-dimethyl-2-aminoquinazoline.

Reaction Conditions :

- Chlorination : POCl₃ reflux (110°C, 4–6 hours).

- Amination : Ammonia in ethanol (60°C, 2 hours).

Grimmel, Guinther, and Morgan’s Approach

Alternatively, 3,6-dimethylanthranilic acid reacts with urea in the presence of phosphorus trichloride (PCl₃) to form 4,7-dimethyl-2-aminoquinazoline directly. This one-pot method avoids intermediate isolation, improving yield (70–85%).

Synthesis of 5-Cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine

Cyanuric Chloride Route

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a versatile starting material. Sequential nucleophilic substitutions introduce cyclopentyl and amine groups:

- Step 1 : React cyanuric chloride with cyclopentylamine in tetrahydrofuran (THF) at 0°C to replace one chlorine atom.

- Step 2 : Reduce the triazine ring using hydrogen gas (H₂) and palladium on carbon (Pd/C) to form the tetrahydrotriazine.

- Step 3 : Aminate the remaining chlorine atom with aqueous ammonia.

Key Parameters :

Cyclocondensation Method

A cyclocondensation strategy employs cyclopentylamine, formaldehyde, and ammonium acetate in acetic acid. Heating at 80°C for 6 hours forms the tetrahydrotriazine ring via Mannich-type reactions.

Advantages :

Coupling of Quinazoline and Triazine Moieties

Nucleophilic Aromatic Substitution

The 2-amino group of the quinazoline displaces a leaving group (e.g., chloro) on the triazine. Using 5-cyclopentyl-2-chloro-1,4,5,6-tetrahydro-1,3,5-triazine and 4,7-dimethyl-2-aminoquinazoline in dimethylformamide (DMF) at 120°C for 8 hours yields the target compound.

Optimization :

Palladium-Catalyzed Coupling

A Buchwald-Hartwig amination couples the triazine and quinazoline using palladium(II) acetate (Pd(OAc)₂) and Xantphos ligand. This method is effective for electron-deficient triazines.

Conditions :

- Catalyst : Pd(OAc)₂ (2 mol%), Xantphos (4 mol%).

- Solvent : Toluene, 100°C, 12 hours.

- Yield : 70–75%.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

- ¹H NMR : Quinazoline aromatic protons (δ 7.2–8.1 ppm), triazine NH₂ (δ 5.8 ppm), cyclopentyl CH₂ (δ 1.5–2.2 ppm).

- MS (ESI+) : m/z 409.2 [M + H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Niementowski + Substitution | 60 | 98 | Scalable, uses inexpensive reagents | Multi-step, POCl₃ handling |

| Cyclocondensation + Coupling | 65 | 95 | Avoids cyanuric chloride | Lower yield for triazine |

| Palladium-Catalyzed | 75 | 99 | High efficiency, mild conditions | Costly catalysts |

Chemical Reactions Analysis

N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethyl-2-quinazolinamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens, acids, and bases.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Scientific Research Applications

N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethyl-2-quinazolinamine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethyl-2-quinazolinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-[5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine (CAS: 810633-89-7)

- Key Differences :

- Replaces the cyclopentyl group with a tetrahydrofuran-2-ylmethyl substituent.

- Substitutes the quinazolinamine moiety with a benzothiazol-2-amine group.

- Benzothiazole may improve electron-deficient character, favoring interactions with cysteine residues in enzymatic targets .

N-(4-Fluorophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide (CAS: 1092782-97-2)

- Key Differences :

- Features a triazolo-pyrimidine core instead of triazinane.

- Includes a 4-fluorophenyl carboxamide group.

- The triazolo-pyrimidine system may increase metabolic stability due to reduced susceptibility to oxidation .

2-[(2,4-Dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (CAS: 878972-23-7)

- Key Differences: Substitutes the triazinane ring with a dihydroquinazolinone scaffold. Incorporates a 2,4-dimethylphenyl amino group.

- Implications: The dihydroquinazolinone core introduces a ketone group, which may improve hydrogen-bond acceptor capacity . Dimethylphenyl substituents could enhance lipophilicity and membrane permeability .

Hypothetical Property Comparison

| Property | Main Compound | 810633-89-7 | 1092782-97-2 | 878972-23-7 |

|---|---|---|---|---|

| Core Structure | Triazinane + Quinazolinamine | Triazinane + Benzothiazole | Triazolo-pyrimidine | Dihydroquinazolinone |

| Key Substituent | Cyclopentyl | Tetrahydrofuran-2-ylmethyl | 4-Fluorophenyl | 2,4-Dimethylphenyl |

| Polarity | Moderate (cyclopentyl) | High (oxygen in tetrahydrofuran) | Moderate (fluorine) | Low (dimethylphenyl) |

| Molecular Weight (g/mol)* | ~356.5 | ~347.4 | ~319.3 | ~337.4 |

| Potential Target Affinity | Kinases, proteases | Oxidoreductases | Nucleoside-binding proteins | Steroid receptors |

*Calculated based on structural formulas.

Research Findings and Limitations

While structural comparisons highlight key differences, experimental data on binding affinities, pharmacokinetics, and toxicity for these compounds are scarce. For example:

- The cyclopentyl group in the main compound may confer greater metabolic stability than the tetrahydrofuran in 810633-89-7 due to reduced susceptibility to oxidative cleavage .

- The fluorine atom in 1092782-97-2 could enhance blood-brain barrier penetration compared to the dimethylphenyl group in 878972-23-7 .

Further studies are required to validate these hypotheses and explore structure-activity relationships (SAR).

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for synthesizing N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethyl-2-quinazolinamine, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step heterocyclic condensation. A common approach involves coupling 4,7-dimethyl-2-quinazolinamine with 5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazine under microwave-assisted conditions (100–120°C, 30 min) using DMF as a solvent and K₂CO₃ as a base. Purity optimization requires post-synthesis recrystallization in ethanol/water (3:1 v/v) followed by HPLC purification (C18 column, acetonitrile/0.1% TFA gradient). Monitor intermediates via LC-MS to confirm stepwise progression .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to confirm cyclopentyl proton signals (δ 1.5–2.1 ppm) and triazine/quinazoline ring systems. High-resolution mass spectrometry (HRMS-ESI) should match the molecular ion [M+H]⁺ with <2 ppm error. X-ray crystallography may resolve ambiguities in stereochemistry or substituent positioning, though this requires high-purity crystals .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR, VEGFR2) due to the quinazoline core’s known role in kinase targeting. Use fluorescence polarization (FP) assays with ATP-competitive probes. IC₅₀ values should be calculated using dose-response curves (0.1–100 µM, n=3 replicates). Include staurosporine as a positive control and DMSO as a vehicle control.

Advanced Research Questions

Q. How can conflicting data on this compound’s selectivity across kinase panels be resolved?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Re-evaluate selectivity using uniform ATP concentrations (1 mM) and isoform-specific kinases (e.g., EGFR L858R vs. wild-type). Combine biochemical assays with cellular thermal shift assays (CETSA) to confirm target engagement in live cells. Cross-validate with siRNA knockdown studies to isolate off-target effects .

Q. What computational strategies predict binding modes and SAR for derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Glide) using crystal structures of target kinases (PDB: 1M17 for EGFR). Prioritize the cyclopentyl group’s role in hydrophobic pocket interactions. Apply molecular dynamics (MD) simulations (GROMACS, 50 ns) to assess triazine-quinazoline scaffold flexibility. Validate predictions with free-energy perturbation (FEP) calculations for ΔΔG binding affinity .

Q. How do metabolic stability and CYP450 interactions impact in vivo translation?

- Methodological Answer : Assess metabolic stability in human liver microsomes (HLM, 1 mg/mL, NADPH regeneration system). Monitor parent compound depletion over 60 min via LC-MS/MS. For CYP inhibition, use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation). A high hepatic extraction ratio (>0.7) or CYP3A4 inhibition (>50% at 10 µM) necessitates structural modification (e.g., deuterium substitution at labile positions) .

Data Contradiction Analysis

| Parameter | Study A | Study B | Resolution Strategy |

|---|---|---|---|

| EGFR IC₅₀ (nM) | 12.3 ± 1.5 | 45.2 ± 6.7 | Re-test with identical ATP levels (1 mM) and isoform (wild-type EGFR). |

| Plasma Stability (t₁/₂, h) | 3.2 ± 0.4 | 1.8 ± 0.3 | Validate using pooled human plasma (vs. species-specific sources). |

| CYP3A4 Inhibition (%) | 22 ± 3 | 58 ± 9 | Replicate with recombinant CYP3A4 + cytochrome b5 for full activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.